molecular formula C11H15NO6S B5041476 Methyl 2-(methanesulfonamido)-4,5-dimethoxybenzoate

Methyl 2-(methanesulfonamido)-4,5-dimethoxybenzoate

Cat. No.: B5041476
M. Wt: 289.31 g/mol
InChI Key: LSIQTXCPHWTCIP-UHFFFAOYSA-N
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Description

Methyl 2-(methanesulfonamido)-4,5-dimethoxybenzoate: is an organic compound that belongs to the class of benzoates This compound is characterized by the presence of a methanesulfonamido group and two methoxy groups attached to a benzoate core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-(methanesulfonamido)-4,5-dimethoxybenzoate typically involves the reaction of 2-amino-4,5-dimethoxybenzoic acid with methanesulfonyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then esterified using methanol and a catalyst like sulfuric acid to yield the final product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions: Methyl 2-(methanesulfonamido)-4,5-dimethoxybenzoate can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The methanesulfonamido group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Reagents such as hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed:

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of substituted benzoates with different functional groups.

Scientific Research Applications

Chemistry: In chemistry, methyl 2-(methanesulfonamido)-4,5-dimethoxybenzoate is used as a building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical modifications, making it valuable in organic synthesis .

Biology: This compound is studied for its potential biological activities. It may exhibit antimicrobial, anti-inflammatory, or anticancer properties, making it a candidate for drug development and biological research .

Medicine: In medicine, derivatives of this compound are explored for their therapeutic potential. They may act as enzyme inhibitors or receptor modulators, contributing to the development of new pharmaceuticals .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial applications .

Mechanism of Action

The mechanism of action of methyl 2-(methanesulfonamido)-4,5-dimethoxybenzoate involves its interaction with specific molecular targets. The methanesulfonamido group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. The methoxy groups may enhance the compound’s lipophilicity, facilitating its cellular uptake and distribution .

Comparison with Similar Compounds

  • Methyl 2-(methanesulfonamido)-4-methoxybenzoate
  • Methyl 2-(methanesulfonamido)-5-methoxybenzoate
  • Methyl 2-(methanesulfonamido)-3,4-dimethoxybenzoate

Comparison: Methyl 2-(methanesulfonamido)-4,5-dimethoxybenzoate is unique due to the presence of two methoxy groups at the 4 and 5 positions. This structural feature may influence its reactivity and biological activity compared to similar compounds with different substitution patterns. The specific arrangement of functional groups can affect the compound’s interaction with molecular targets and its overall pharmacokinetic properties .

Properties

IUPAC Name

methyl 2-(methanesulfonamido)-4,5-dimethoxybenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO6S/c1-16-9-5-7(11(13)18-3)8(6-10(9)17-2)12-19(4,14)15/h5-6,12H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSIQTXCPHWTCIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)C(=O)OC)NS(=O)(=O)C)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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